3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride
Overview
Description
The compound is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their diverse biological activities . The compound also contains a dimethylamino group, which is a common functional group in organic chemistry .
Molecular Structure Analysis
The compound contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure with a pyrimidine ring fused to a pyrazole ring . It also contains a dimethylamino group, which consists of a nitrogen atom bonded to two methyl groups and one other carbon-containing group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrazolo[1,5-a]pyrimidine core and the dimethylamino group. Pyrazolo[1,5-a]pyrimidines can participate in various reactions depending on the substituents present . The dimethylamino group can act as a nucleophile in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, pyrazolo[1,5-a]pyrimidines are stable compounds . The presence of the dimethylamino group could make the compound basic .Scientific Research Applications
Synthesis and Potential PET Ligand Applications
A notable study by Kumar et al. (2003) developed a synthesis method for a compound closely related to the requested chemical, aiming to use it as a potential PET ligand for in vivo imaging of CRF1 receptors. The synthesis involved a novel palladium-catalyzed Suzuki coupling, demonstrating the compound's relevance in developing diagnostic tools for neurological conditions (Kumar et al., 2003).
Antitumor and Antimicrobial Activities
Research by Riyadh (2011) explored the synthesis of enaminones leading to substituted pyrazoles, including structures similar to the requested compound, showcasing their antitumor and antimicrobial activities. This highlights the compound's potential in contributing to new therapeutic agents against cancer and infectious diseases (Riyadh, 2011).
Potential as Benzodiazepine Receptor Ligands
Bruni et al. (1994) investigated the reactivity of compounds related to the requested chemical, aiming to synthesize derivatives that could act as potential benzodiazepine receptor ligands. This research indicates the compound's potential application in developing new anxiolytic or sedative medications (Bruni et al., 1994).
Anticancer Activity
A study by Abdellatif et al. (2014) synthesized new pyrazolo[3,4-d]pyrimidin-4-one derivatives, examining their anticancer activity on human breast adenocarcinoma cell lines. This research underscores the potential of compounds within this chemical class in cancer therapy (Abdellatif et al., 2014).
Synthesis and Potential Cognitive Impairment Treatment
Li et al. (2016) designed and synthesized a diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones, including compounds structurally related to the requested chemical, as inhibitors of phosphodiesterase 1 (PDE1). This research is relevant for developing treatments for cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases (Li et al., 2016).
properties
IUPAC Name |
3-[6-(dimethylamino)-4-methylpyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6.ClH/c1-8-10-27(11-9-2)20-13-16(4)24-22-21(17(5)25-28(20)22)18-14-23-19(26(6)7)12-15(18)3;/h12-14H,8-11H2,1-7H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDDPMVPDGTXMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC(=NC2=C(C(=NN12)C)C3=CN=C(C=C3C)N(C)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33ClN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621775 | |
Record name | 3-[6-(Dimethylamino)-4-methylpyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride | |
CAS RN |
195055-66-4 | |
Record name | 3-[6-(Dimethylamino)-4-methylpyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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